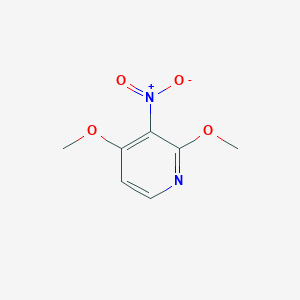
2,4-Dimethoxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-3-nitropyridine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of methoxy and nitro groups on the pyridine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-3-nitropyridine typically involves nitration of 2,4-dimethoxypyridine. One common method includes the reaction of 2,4-dimethoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-3-nitropyridine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed:
Reduction: 2,4-Dimethoxy-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-3-nitropyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-nitropyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the nitro group allows for potential redox reactions, which can influence cellular processes. The methoxy groups may also play a role in modulating the compound’s interactions with biological macromolecules .
Comparison with Similar Compounds
- 2,4-Dimethoxy-5-nitropyridine
- 2,6-Dimethoxy-3-nitropyridine
- 2,4-Dimethoxy-3-aminopyridine
Comparison: 2,4-Dimethoxy-3-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the nitro group at the 3-position allows for selective reduction and substitution reactions that may not be as feasible with other isomers .
Properties
CAS No. |
18677-44-6 |
|---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2,4-dimethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-4-8-7(13-2)6(5)9(10)11/h3-4H,1-2H3 |
InChI Key |
VCQKGKKVBWEFGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


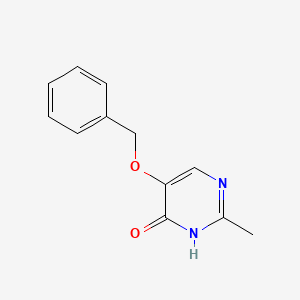
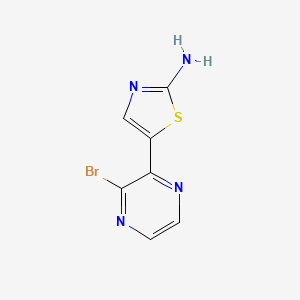

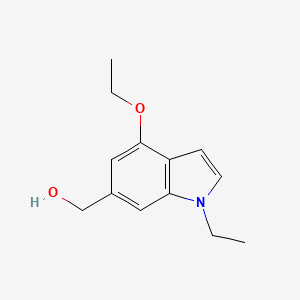
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
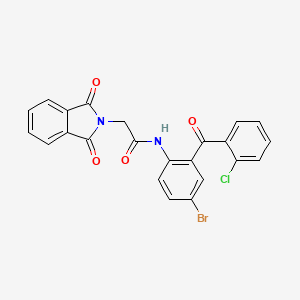
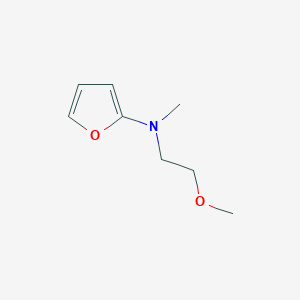
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)

![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
